In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of Cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol
In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of Cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of established chemical and crystallographic databases, including the Cambridge Structural Database (CSD)[1], PubChem[2][3], and the Crystallography Open Database (COD)[4], it has been determined that the crystal structure and corresponding X-ray diffraction data for the specific compound cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol have not been publicly reported. The synthesis and crystallographic analysis of this particular molecule do not appear in the current scientific literature.
This guide, therefore, serves as a prospective framework, outlining the established methodologies and scientific principles that would be applied to determine and analyze the crystal structure of this novel compound. It is designed to be a robust resource for researchers undertaking the synthesis and structural elucidation of new chemical entities within the broader class of imidazole-containing pharmaceuticals.
While direct data for the target compound is unavailable, we will draw upon established procedures for similar imidazole derivatives to provide a scientifically rigorous and practically insightful guide.[5][6][7][8] This approach ensures that the presented protocols are grounded in proven experimental practice.
Part 1: Synthesis and Crystallization: The Gateway to Structural Analysis
The journey to understanding the three-dimensional architecture of a molecule begins with its synthesis and the subsequent growth of high-quality single crystals. The imidazole moiety is a cornerstone of many pharmacologically active compounds, and its derivatives are of significant interest in drug discovery.[6]
Proposed Synthetic Pathway
A plausible synthetic route to cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol would likely involve a multi-step process, analogous to the synthesis of other substituted (imidazol-2-yl)methanol compounds.[9] A conceptual workflow is outlined below:
Caption: Proposed synthetic workflow for cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol.
Experimental Protocol: Conceptual Synthesis
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N-Alkylation of Imidazole: Imidazole would first be N-alkylated with a suitable cyclopropyl-containing electrophile, such as cyclopropyl bromide, in the presence of a base to yield 1-cyclopropyl-1H-imidazole.
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Lithiation or Grignard Formation: The 1-cyclopropyl-1H-imidazole would then undergo lithiation at the C2 position using a strong organolithium base (e.g., n-butyllithium) or converted to a Grignard reagent.
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Nucleophilic Addition: The resulting organometallic species would be reacted with benzaldehyde in an anhydrous ethereal solvent.
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Quenching and Purification: The reaction would be quenched with an aqueous solution, and the crude product extracted. Purification via column chromatography would be employed to isolate the target compound, cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol.
The Critical Step: Single Crystal Growth
Obtaining a single crystal of sufficient size and quality is paramount for X-ray diffraction analysis. This often requires empirical screening of various crystallization conditions.
Experimental Protocol: Crystal Growth
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Solvent Selection: A range of solvents and solvent systems (e.g., ethanol, methanol, ethyl acetate, hexane, and their mixtures) would be screened.
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Techniques:
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Slow Evaporation: A solution of the purified compound would be left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.
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Vapor Diffusion: A concentrated solution of the compound would be placed in a small open vial, which is then placed in a larger sealed container with a less polar "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
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Cooling: A saturated solution of the compound at an elevated temperature would be slowly cooled to induce crystallization.
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Part 2: Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Data Collection and Processing
A suitable single crystal would be mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: X-ray Diffraction
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Instrumentation: A modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector would be used.
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Data Collection Strategy: A series of diffraction images would be collected as the crystal is rotated through a range of angles.
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Data Processing: The collected images would be processed to integrate the intensities of the thousands of diffraction spots. These intensities would then be corrected for various experimental factors.
Structure Solution and Refinement
The processed diffraction data would be used to solve the crystal structure.
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Phase Problem: Direct methods or Patterson methods would be employed to overcome the "phase problem" and generate an initial electron density map.
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Model Building: An initial molecular model would be built into the electron density map.
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Refinement: The atomic coordinates and thermal parameters of the model would be refined using a least-squares algorithm to achieve the best possible fit with the experimental diffraction data. The quality of the final structure is assessed by parameters such as the R-factor.
Part 3: The Anticipated Crystal Structure: A Hypothetical Analysis
While the actual structure is unknown, we can hypothesize on the key structural features based on related compounds.[5][10][11]
Expected Molecular Geometry
The final refined structure would provide precise bond lengths, bond angles, and torsion angles. Of particular interest would be:
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The conformation of the cyclopropyl ring relative to the imidazole ring.
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The orientation of the phenyl group.
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The geometry around the chiral carbon center of the methanol moiety.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing would likely be dominated by hydrogen bonding and potentially other non-covalent interactions.
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Hydrogen Bonding: The hydroxyl group of the methanol moiety is a strong hydrogen bond donor, while the nitrogen atoms of the imidazole ring are potential acceptors.[10] This could lead to the formation of chains, dimers, or more complex hydrogen-bonded networks, which would be crucial in dictating the overall crystal packing.
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π-π Stacking: The phenyl and imidazole rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.
Caption: Potential intermolecular interactions in the crystal structure.
Crystallographic Data Summary
Once determined, the key crystallographic data would be summarized in a standardized format, likely as a Crystallographic Information File (CIF).[12][13]
Table 1: Hypothetical Crystallographic Data for Cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol
| Parameter | Expected Value |
| Chemical Formula | C₁₃H₁₄N₂O |
| Formula Weight | 214.27 g/mol |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a, b, c (Å) | To be determined |
| α, β, γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | e.g., 4 |
| Density (calculated) (g/cm³) | To be determined |
| R-factor | < 0.05 for a well-refined structure |
Part 4: Significance for Drug Development
The precise knowledge of a compound's three-dimensional structure is invaluable in drug development.
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Structure-Activity Relationship (SAR) Studies: The crystal structure would provide a definitive conformation of the molecule, which can be used to rationalize its biological activity and guide the design of more potent and selective analogs.
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Pharmacophore Modeling: The identified hydrogen bond donors and acceptors, as well as hydrophobic regions, would be critical for developing pharmacophore models for this class of compounds.
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Polymorphism Screening: X-ray diffraction is a key tool in identifying and characterizing different crystalline forms (polymorphs) of a drug substance, which can have significant implications for its solubility, stability, and bioavailability.
Conclusion
While the crystal structure of cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol remains to be elucidated, this guide provides a comprehensive overview of the experimental and analytical methodologies that would be employed in its determination. The synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis would provide invaluable insights into the molecular architecture and intermolecular interactions of this novel compound, thereby supporting its potential development as a therapeutic agent. The scientific community eagerly awaits the reporting of this structure to further enrich our understanding of imidazole-based pharmaceuticals.
References
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A short guide to Crystallographic Information Files - CCDC. (n.d.). Retrieved from [Link]
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Crystallographic Information File - Wikipedia. (n.d.). Retrieved from [Link]
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(1-cyclopropyl-1H-imidazol-2-yl)methanol — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
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Crystallography Open Database: Search results. (n.d.). Retrieved from [Link]
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The Largest Curated Crystal Structure Database - CCDC. (n.d.). Retrieved from [Link]
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Cyclopropyl(1h-imidazol-2-yl)methanol (C7H10N2O) - PubChemLite. (n.d.). Retrieved from [Link]
- Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (2014). Indian Journal of Chemistry, 53B, 1034-1039.
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(1-cyclopropyl-1H-imidazol-2-yl)methanol | 135207-02-2 - Molport. (n.d.). Retrieved from [Link]
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(1-cyclopropyl-1h-imidazol-2-yl)methanol - PubChemLite. (n.d.). Retrieved from [Link]
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). Molbank, 2023(1), M1557.
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- Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (2024). European Journal of Medicinal Chemistry, 265, 116075.
- Crystal structure of 1H-imidazole-1-methanol. (2022).
- (PDF) Crystal structure of 1H-imidazole-1-methanol. (2022).
- S1 Supporting information Preparation of polysubstituted imidazole frames using AC-SO3H/[Urea]7[ZnCl2]2 as efficient catalysts. (n.d.). The Royal Society of Chemistry.
- Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. (2024). Molecules, 29(15), 3536.
- X-Ray Crystal Structure Analysis of Selected Benzimidazole Deriv
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